Vilanterol Acetate is a long-acting beta2-adrenergic agonist primarily used in the management of chronic obstructive pulmonary disease and asthma. It is designed to provide sustained bronchodilation, improving airflow and alleviating symptoms associated with obstructed airways. This compound is often administered through inhalation, either as a standalone medication or in combination with other drugs such as corticosteroids.
Vilanterol Acetate is classified under the category of adrenergic agonists, specifically as a selective long-acting beta2-adrenergic agonist. Its chemical structure is derived from modifications of salmeterol, enhancing its selectivity and duration of action. The compound is recognized in various pharmacological databases, including DrugBank, where it is listed under the identifier DB09082 .
The synthesis of Vilanterol Acetate involves several chemical reactions that modify the salmeterol scaffold. One notable method includes the incorporation of an oxygen atom at the homobenzylic position of the phenyl ring, which enhances its pharmacological profile. The synthesis typically employs solvents such as dichloromethane and tert-butyl alcohol under controlled temperature conditions to achieve high yields and purity.
For example, one synthesis pathway reported a yield of 92% with a purity of 99.9% after careful temperature control and stirring conditions . The process generally involves multiple steps, including heating, cooling, and filtration to isolate the final product.
The molecular formula for Vilanterol Acetate is , with a molecular weight of 546.48 g/mol . The structure features a complex arrangement that includes multiple functional groups contributing to its activity as a beta2-adrenergic agonist.
The structural characteristics are essential for its interaction with beta2 receptors, allowing for effective binding and subsequent activation. This structural specificity leads to its prolonged action compared to shorter-acting alternatives.
Vilanterol Acetate undergoes various chemical reactions during its synthesis, primarily involving nucleophilic substitutions and rearrangements typical of aromatic compounds. These reactions are critical in forming the desired functional groups that contribute to the compound's biological activity.
In practical applications, Vilanterol Acetate can also participate in metabolic reactions within the body after administration. These metabolic pathways may involve oxidation or conjugation processes that ultimately influence its pharmacokinetics and therapeutic efficacy.
Vilanterol Acetate exerts its therapeutic effects through selective activation of beta2-adrenergic receptors located on bronchial smooth muscle cells. Upon binding to these receptors, Vilanterol stimulates intracellular adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate levels. This increase promotes relaxation of bronchial smooth muscle, resulting in bronchodilation .
Vilanterol Acetate is characterized by several key physical properties:
These properties are crucial for formulation development, ensuring effective delivery via inhalation devices.
Vilanterol Acetate is primarily utilized in respiratory medicine for:
It is marketed under various brand names such as Breo Ellipta and Anoro Ellipta, highlighting its role in combination therapies that improve patient compliance by reducing dosing frequency .
The development of long-acting β₂-adrenergic agonists (LABAs) revolutionized maintenance therapy for obstructive respiratory diseases by providing sustained bronchodilation beyond 12 hours. Early LABAs like salmeterol, introduced in the 1990s, exhibited a duration of action of approximately 12 hours, necessitating twice-daily dosing. This limitation prompted efforts to design ultra-LABAs with true 24-hour efficacy to improve patient adherence and therapeutic outcomes. Vilanterol trifenatate (VRF) emerged as a third-generation LABA engineered for once-daily dosing, addressing pharmacokinetic shortcomings of predecessors while maintaining β₂-selectivity. Its design capitalized on structural modifications to enhance receptor binding kinetics and metabolic stability, enabling prolonged airway smooth muscle relaxation and reduced dosing frequency. Clinical studies confirmed its 24-hour bronchodilator activity in asthma patients receiving inhaled corticosteroids, with trough FEV₁ improvements of 121–162 mL observed 24 hours post-dose across doses of 12.5–50 μg [10].
Table 1: Evolution of Key LABAs for Respiratory Therapeutics
Compound | Duration of Action (Hours) | Dosing Frequency | Receptor Selectivity (β₂:β₁ Ratio) |
---|---|---|---|
Salbutamol | 4–6 | 4–6 times daily | 1:1 |
Salmeterol | 12 | Twice daily | 50:1 |
Formoterol | 12 | Twice daily | 10:1 |
Vilanterol | ≥24 | Once daily | 1000:1 |
Vilanterol’s discovery stemmed from systematic medicinal chemistry efforts to modify the salmeterol scaffold, focusing on enhancing β₂-adrenoceptor selectivity, duration, and onset kinetics. The strategic substitutions included:
These optimizations yielded a molecule with 1000-fold greater β₂-selectivity than β₁-receptors and 400-fold greater than β₃-receptors, alongside a faster onset (<15 minutes) and longer duration than salmeterol [2] [10]. In vitro studies using human lung tissue demonstrated sustained cAMP production for over 24 hours post-administration, confirming the extended pharmacodynamic profile [10].
The acetylation of vilanterol’s terminal hydroxyl group to form vilanterol trifenatate (VRF) serves critical pharmaceutical and pharmacokinetic functions:
Table 2: Impact of Acetylation on Vilanterol’s Pharmaceutical Properties
Property | Vilanterol Free Base | Vilanterol Trifenatate (Acetylated) | Functional Impact |
---|---|---|---|
Crystallinity | Low | High | Enables high-purity manufacturing |
Thermal Stability | Decomposes at 80°C | Stable to 150°C | Allows wiped-film distillation |
Aqueous Solubility | 0.5 mg/mL | <0.01 mg/mL | Optimizes lung retention |
Plasma Stability (t₁/₂) | 2 minutes | 45 minutes | Prolongs lung exposure |
Receptor Off-Rate | 8.2 × 10⁻⁴ s⁻¹ | 4.9 × 10⁻⁴ s⁻¹ | Extends duration of action |
The strategic acetylation culminated in a molecule with optimized delivery characteristics and sustained receptor engagement, enabling once-daily dosing—a significant advance over earlier LABAs [8] [10].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3